molecular formula C18H13N5O4 B11682982 2-[2-amino-1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one

2-[2-amino-1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one

Cat. No.: B11682982
M. Wt: 363.3 g/mol
InChI Key: HGOPBZDFEMAZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-amino-1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-amino-1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrrole with quinazolin-4(3H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-amino-1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-amino-1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-nitrophenyl)-1,3-propanediol
  • 1,3,4-thiadiazole derivatives
  • Imidazole containing compounds

Uniqueness

2-[2-amino-1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazolinone core with a pyrrole ring and nitro group allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C18H13N5O4

Molecular Weight

363.3 g/mol

IUPAC Name

2-[3-hydroxy-5-imino-1-(4-nitrophenyl)-2H-pyrrol-4-yl]-3H-quinazolin-4-one

InChI

InChI=1S/C18H13N5O4/c19-16-15(17-20-13-4-2-1-3-12(13)18(25)21-17)14(24)9-22(16)10-5-7-11(8-6-10)23(26)27/h1-8,19,24H,9H2,(H,20,21,25)

InChI Key

HGOPBZDFEMAZKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=O)N3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.